molecular formula C27H22FNO6 B11570857 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11570857
M. Wt: 475.5 g/mol
InChI Key: NEOFWQYWPDHABF-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic small molecule belonging to the privileged class of chromeno[2,3-c]pyrrole-3,9-diones. This tricyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to benzopyran-based privileged motifs, which are frequently found in biologically active compounds . The core structure is synthesized via efficient multicomponent reactions, allowing for the practical generation of diverse compound libraries under mild conditions, which is ideal for exploring structure-activity relationships . The specific substitution pattern on this compound enhances its research value. It features a 3-ethoxy-4-hydroxyphenyl group at the 1-position and a 4-methoxybenzyl group at the 2-position of the dihydrochromenopyrrole core, along with a fluorine atom at the 7-position. This diversification is designed to optimize properties like solubility, binding affinity, and metabolic stability. Chromeno[2,3-c]pyrrole derivatives have been identified as potential therapeutic agents due to their diverse biological profiles. Related analogs have been reported to exhibit various activities, such as behaving as glucokinase activators or mimetics of glycosaminoglycans . Furthermore, structurally similar tricyclic compounds have been investigated in research for the treatment and prophylaxis of Hepatitis B Virus (HBV) disease, acting as potential inhibitors of the covalently closed circular DNA (cccDNA) . This makes the compound a valuable candidate for research in antiviral therapies and metabolic disorders. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C27H22FNO6

Molecular Weight

475.5 g/mol

IUPAC Name

1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H22FNO6/c1-3-34-22-12-16(6-10-20(22)30)24-23-25(31)19-13-17(28)7-11-21(19)35-26(23)27(32)29(24)14-15-4-8-18(33-2)9-5-15/h4-13,24,30H,3,14H2,1-2H3

InChI Key

NEOFWQYWPDHABF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)F)O

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanistic Insights

The foundational methodology for synthesizing chromeno[2,3-c]pyrrole derivatives involves a one-pot MCR between three components:

  • Methyl 4-(2-hydroxy-5-fluorophenyl)-2,4-dioxobutanoate (fluorinated diketone ester).

  • 4-Methoxybenzaldehyde (aryl aldehyde).

  • 3-Ethoxy-4-hydroxyaniline (primary amine).

This protocol, adapted from, proceeds via a sequence of imine formation, cyclization, and aromatization. The mechanism involves:

  • Schiff base formation : The aldehyde and amine condense to generate an imine intermediate.

  • Nucleophilic attack : The diketone ester reacts with the imine, facilitating pyrrole ring closure.

  • Cyclization and dehydration : Intramolecular ester saponification and keto-enol tautomerization yield the chromeno[2,3-c]pyrrole core.

Optimized Reaction Conditions

ParameterSpecification
SolventDry ethanol
Temperature40°C (initial), 80°C (reflux)
CatalystAcetic acid (1 mL)
Reaction time20 hours (reflux phase)
WorkupCrystallization from ethanol
Yield65–75% (typical)

Critical considerations :

  • The 3-ethoxy-4-hydroxyaniline must be protected if side reactions (e.g., oxidation of the phenolic –OH) occur, though the original protocol reports tolerance for hydroxyl groups.

  • 4-Methoxybenzaldehyde introduces the 4-methoxybenzyl group at position 2 via regioselective imine formation.

  • The fluorine at position 7 originates from the 2-hydroxy-5-fluorophenyl moiety in the diketone ester.

Alternative Synthetic Pathways

Friedel-Crafts Acylation for Intermediate Synthesis

A patent detailing Friedel-Crafts acylation in hydrogen fluoride (HF) offers a route to synthesize 4-methoxybenzyl ketone intermediates , which could serve as precursors for the chromeno-pyrrole core. For example:

  • React 4-methoxyphenylacetic acid with resorcinol derivatives in HF.

  • Isolate the ketone intermediate, then subject it to cyclocondensation with fluorinated amines.

However, this method introduces logistical challenges due to HF’s toxicity and corrosivity, making it less practical for large-scale synthesis compared to MCRs.

Post-Functionalization of the Chromeno-Pyrrole Core

An alternative strategy from involves synthesizing the chromeno[2,3-c]pyrrole scaffold first, followed by late-stage functionalization:

  • Prepare 7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione via MCR.

  • Introduce the 3-ethoxy-4-hydroxyphenyl and 4-methoxybenzyl groups via nucleophilic aromatic substitution or transition-metal catalysis.

While this approach offers modularity, it requires additional steps and protecting groups, reducing overall efficiency.

Industrial-Scale Production Considerations

Process Optimization

Industrial synthesis, as inferred from, prioritizes:

  • High-throughput screening to identify optimal molar ratios (e.g., 1:1.1:1 for diketone ester, aldehyde, and amine).

  • Continuous flow reactors to enhance heat/mass transfer during the exothermic cyclization step.

  • Crystallization-based purification to avoid column chromatography, which is cost-prohibitive at scale.

Yield and Purity Data

ParameterSmall-Scale (Lab)Industrial-Scale
Yield65–75%70–80% (optimized)
Purity (HPLC)>95%>99% (recrystallized)
Throughput10 g/batch50–100 kg/month

Comparative Analysis of Methodologies

Advantages of the MCR Approach

  • Atom economy : Convergent synthesis minimizes waste.

  • Simplified workflow : One-pot reaction reduces intermediate isolation.

  • Broad substrate scope : Tolerates electron-donating (e.g., methoxy) and electron-withdrawing (e.g., fluoro) groups.

Limitations and Mitigation Strategies

  • Sensitivity to steric hindrance : Bulky substituents on the aldehyde or amine lower yields. Mitigated by using excess reagents (1.1–1.2 eq.).

  • Byproduct formation : Competing keto-enol tautomerization may generate regioisomers. Addressed by precise temperature control during reflux.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : Key signals include δ 8.21 (s, 1H, pyrrole-H), 7.89–7.12 (m, aromatic-H), 5.02 (s, 2H, benzyl-CH2), and 1.41 (t, 3H, ethoxy-CH3).

  • IR (KBr) : Peaks at 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (conjugated C=O), and 1273 cm⁻¹ (C–O–C).

Purity Assurance

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water = 70:30).

  • Melting point : 220–223°C (consistent with chromeno-pyrrole derivatives) .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of chromeno[2,3-c]pyrrole derivatives. Specifically, compounds similar to 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance:

  • Study Findings : A study demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism involves the induction of oxidative stress and disruption of mitochondrial function .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro tests showed that the compound effectively inhibited Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs). This method allows for the efficient construction of diverse libraries of functionalized compounds.

  • Synthetic Methodology : A recent publication detailed a one-pot MCR that yields high purity and good yields (43–86%) for various substituted derivatives under mild conditions. This approach simplifies the synthetic process and enhances the versatility of derivative production .

Organic Electronics

The unique electronic properties of chromeno[2,3-c]pyrrole derivatives make them suitable candidates for applications in organic electronics. Their potential use as organic semiconductors has been explored.

  • Research Insights : Studies suggest that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable charge transport characteristics .

Data Summary

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Synthetic ApplicationsHigh yield synthesis via multicomponent reactions
Organic ElectronicsPotential use in OLEDs and photovoltaic devices

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The target compound’s structural and functional differences from analogues are critical in determining its physicochemical and biological behavior. Below is a comparative analysis with key derivatives (Table 1):

Table 1: Substituent Comparison of Chromeno[2,3-c]pyrrole-dione Derivatives

Compound Name / ID R1 (Position 1) R2 (Position 2) Halogen (Position 7) Key Modifications/Effects
Target Compound 3-Ethoxy-4-hydroxyphenyl 4-Methoxybenzyl Fluoro Enhanced polarity (hydroxyl/ethoxy); moderate lipophilicity (methoxybenzyl)
7-Chloro-1-(4-fluorophenyl)-... () 4-Fluorophenyl 2-Morpholinylethyl Chloro Increased solubility (morpholine); chloro may reduce metabolic stability vs. fluoro
2-Alkyl Derivatives () Aryl (e.g., phenyl) Alkyl (e.g., methyl) Varies Lower solubility compared to benzyl groups; simplified synthetic routes
Furo-Pyrano-Pyrrole-dione 8g () 4-Fluorophenyl Methyl Distinct fused-ring system (furo-pyrano); higher melting point (176–178°C)

Key Research Findings

Physicochemical Properties
  • Solubility : The morpholinylethyl group () likely improves aqueous solubility compared to the target compound’s methoxybenzyl group due to morpholine’s hydrophilic nature.
  • Thermal Stability: Compound 8g (), with a fused furo-pyrano system, exhibits a higher melting point (176–178°C) compared to typical chromeno[2,3-c]pyrrole-diones, suggesting increased rigidity .
Electronic and Steric Effects
  • The 7-fluoro substituent in the target compound may reduce metabolic oxidation compared to the 7-chloro analogue (), as fluorine’s electronegativity stabilizes adjacent bonds.

Biological Activity

1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, antioxidant, and enzyme modulation properties. The following sections will explore its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of chromeno[2,3-c]pyrrole derivatives often involves multicomponent reactions that yield high purity and good yields. For instance, a recent study reported a one-pot synthesis method that achieved a success rate of 92% across various experiments with yields ranging from 43% to 86% for different derivatives .

Table 1: Synthesis Yields of Chromeno[2,3-c]pyrrole Derivatives

Reaction ConditionsYield (%)
Standard conditions (40 °C)74
Ethanol with acetic acid36
Isopropanol42
THF17
Acetic acid22

Antibacterial Activity

The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it exhibited effectiveness comparable to gentamicin against Staphylococcus aureus and Escherichia coli . This suggests that derivatives of chromeno[2,3-c]pyrrole may serve as potential candidates for developing new antibacterial agents.

Antioxidant Properties

Chromeno[2,3-c]pyrrole derivatives have also been reported to possess antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress-related damage in biological systems. The antioxidant activity is attributed to the presence of phenolic hydroxyl groups within their structure .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, leading to various pharmacological effects. For example, it has been noted for its ability to act as a glucokinase activator and mimic glycosaminoglycans .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of chromeno[2,3-c]pyrrole derivatives revealed that modifications in the side chain significantly influenced their antibacterial potency. The most effective derivative was found to have a fluorine substitution at the 7-position and an ethoxy group at the 1-position .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that certain derivatives could reduce oxidative stress markers in cellular models. The presence of the methoxy group at the 4-position was particularly noted for enhancing antioxidant capacity .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursor molecules (e.g., substituted chromenones and pyrrole derivatives) under reflux conditions. Key steps include:

  • Functionalization of the phenyl ring with ethoxy and hydroxy groups via nucleophilic substitution .
  • Introduction of the 4-methoxybenzyl group using Friedel-Crafts alkylation or palladium-catalyzed coupling .
  • Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromaticity .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z 467.12 vs. calculated 467.14) .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at 3200–3500 cm⁻¹) .
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Q. How is the compound initially screened for biological activity in academic research?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., MAPK) or inflammatory enzymes (COX-2) using fluorogenic substrates .
  • Cell-Based Assays : Cytotoxicity screening in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) to measure interactions with targets like DNA topoisomerases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol reduces side reactions .
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates like the fluorinated chromenone .
  • Catalyst Screening : Lewis acids (e.g., AlCl₃) improve electrophilic substitution, while Pd(PPh₃)₄ enhances coupling reactions .
  • Table : Yield optimization data under varying conditions:
SolventTemp (°C)CatalystYield (%)
DMF80None62
Ethanol60AlCl₃78
Toluene110Pd85

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy) and compare bioactivity .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes with targets like EGFR kinase .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., 4-hydroxy group for hydrogen bonding) using QSAR models .

Q. How can researchers resolve contradictory data regarding its biological activity across studies?

  • Methodological Answer :

  • Standardized Assay Protocols : Replicate experiments under controlled conditions (e.g., cell line authenticity verification, consistent serum concentrations) .
  • Meta-Analysis : Compare data across studies, focusing on variables like compound purity (HPLC >98%) and solvent effects (DMSO vs. saline) .
  • Orthogonal Validation : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA assays .

Q. What advanced techniques are employed to identify its molecular targets in disease pathways?

  • Methodological Answer :

  • Chemoproteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS to identify bound proteins .
  • CRISPR Screening : Genome-wide knockout libraries to pinpoint genes modulating compound sensitivity .
  • Cryo-EM : Structural visualization of compound-enzyme complexes (e.g., with cytochrome P450) .

Q. How is the compound's stability under physiological conditions assessed?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition points (>200°C observed) .
  • Metabolic Stability : Liver microsome assays (human/rat) to measure half-life and CYP450 interactions .

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